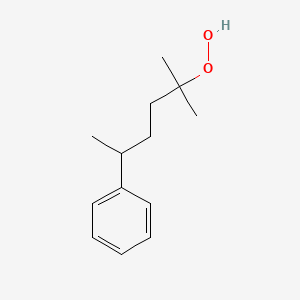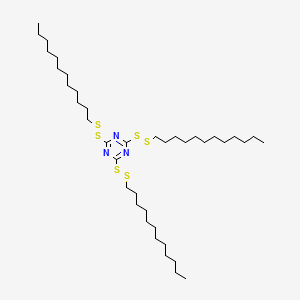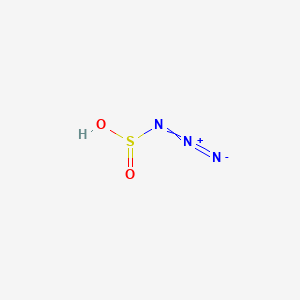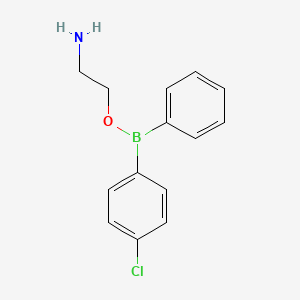
2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile is an organic compound with a complex structure that includes a chloro group, a methyl group, a phenyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroacetyl chloride with phenylacetonitrile in the presence of a base to form an intermediate, which is then cyclized to form the azetidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
Substitution: Formation of substituted azetidine derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of phenolic derivatives.
Applications De Recherche Scientifique
2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites in biological molecules, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carboxamide
- 2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carboxylic acid
- 2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-ethyl ester
Uniqueness
2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the chloro, methyl, and phenyl groups also contributes to its unique properties and applications.
Propriétés
Numéro CAS |
87352-11-2 |
|---|---|
Formule moléculaire |
C11H9ClN2O |
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
2-chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile |
InChI |
InChI=1S/C11H9ClN2O/c1-14-10(15)9(11(14,12)7-13)8-5-3-2-4-6-8/h2-6,9H,1H3 |
Clé InChI |
REUOGYQGQOUFDE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(C1(C#N)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




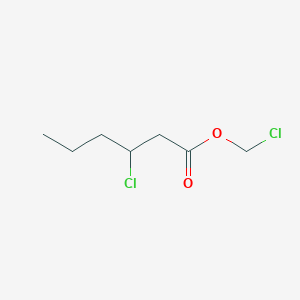

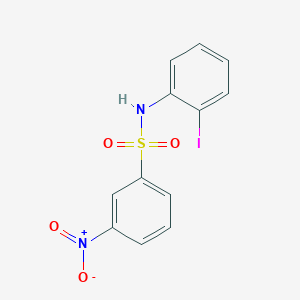
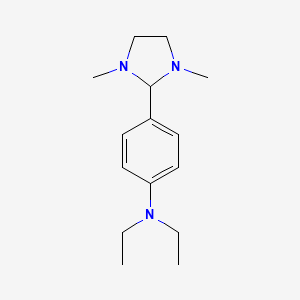
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
